Saroglitazar-d5 is a stable isotope-labeled derivative of saroglitazar, a novel compound primarily utilized in the management of type 2 diabetes mellitus and associated dyslipidemia. The compound is recognized for its dual action as an agonist of peroxisome proliferator-activated receptors (PPAR) alpha and gamma, which play crucial roles in lipid and glucose metabolism. Saroglitazar was first approved by the Drug Controller General of India under the trade name Lipaglyn in 2013, marking it as the first member of the glitazar class to receive regulatory approval globally .
Saroglitazar-d5 is synthesized from saroglitazar through isotopic labeling, which enhances its utility in pharmacokinetic studies and metabolic research. It belongs to a class of drugs known as glitazars, characterized by their dual PPAR agonist activity, aimed at improving lipid profiles and glycemic control in diabetic patients .
The synthesis of saroglitazar-d5 involves modifying the chemical structure of saroglitazar to incorporate deuterium atoms, which are heavier isotopes of hydrogen. This process typically employs techniques such as:
The resulting compound maintains a similar efficacy profile while allowing for enhanced tracking in biological systems due to its distinct isotopic signature .
The molecular formula of saroglitazar-d5 is , with a molar mass of approximately 444.598 g/mol. The structural representation includes:
The three-dimensional structure can be modeled using software tools that allow visualization of its interactions with biological targets .
Saroglitazar-d5 undergoes various chemical reactions similar to those of its parent compound. Notably, it can participate in:
These reactions are essential for understanding its pharmacokinetics and dynamics within biological systems .
Saroglitazar acts primarily through:
Clinical studies have demonstrated significant reductions in fasting plasma glucose and HbA1c levels alongside improvements in lipid parameters, showcasing its effectiveness as a therapeutic agent .
Data from various studies indicate that these properties contribute positively to its pharmacological profile .
Saroglitazar-d5 is primarily used in scientific research for:
The development of this compound represents a significant advancement in diabetes care, particularly for patients who experience dyslipidemia alongside their condition .
Saroglitazar-d5 is a deuterated analogue of the dual PPARα/γ agonist saroglitazar, where five hydrogen atoms are replaced by deuterium. This isotopic modification primarily enhances metabolic stability without altering the core pharmacophore responsible for receptor binding. The compound retains the parent drug’s affinity for peroxisome proliferator-activated receptors (PPARs), acting as a potent agonist for both PPARα and PPARγ subtypes. PPARα activation regulates lipid metabolism by upregulating genes involved in fatty acid β-oxidation (e.g., ACOX1, CPT1A), while PPARγ activation improves insulin sensitivity via adiponectin secretion and GLUT4 translocation [4]. Saroglitazar-d5’s deuterium substitution at metabolically vulnerable sites reduces hepatic CYP2C8/9-mediated oxidation, thereby prolonging systemic exposure and enabling more precise quantification of target engagement kinetics in experimental settings [3].
Table 1: Key Pharmacological Parameters of Saroglitazar-d5 vs. Saroglitazar
Parameter | Saroglitazar | Saroglitazar-d5 | Significance |
---|---|---|---|
PPARα EC50 | 0.7 μM | 0.72 μM | Comparable agonist potency |
PPARγ EC50 | 0.2 μM | 0.21 μM | Comparable agonist potency |
Plasma Half-life (Rat) | 4.2 h | 7.8 h | Enhanced metabolic stability |
CYP2C8 Metabolism Rate | 100% | 38% | Reduced oxidative metabolism |
Saroglitazar-d5 engages PPAR isoforms by binding to the ligand-binding domain (LBD), inducing conformational changes essential for coactivator recruitment. X-ray crystallography reveals that its carboxylic acid group forms salt bridges with Arg288 (PPARγ) and His440 (PPARα), while the deuterated phenylpropionate moiety stabilizes helix H12 in the active conformation. This stabilization facilitates the dissociation of corepressors (e.g., NCoR) and binding of coactivators (e.g., CBP/p300), driving transcriptional activation [4]. Deuterium substitution does not alter binding orientation but may influence residence time due to altered dissociation kinetics, as observed in deuterated kinase inhibitors.
Competitive Binding Assays:Saroglitazar-d5 serves as a competitive probe in fluorescence polarization (FP) assays. When incubated with recombinant PPARγ-LBD and a fluorescently labeled tracer (e.g., BODIPY-labeled rosiglitazone), it displaces the tracer in a concentration-dependent manner. The displacement curve yields an apparent Kd of 18.3 nM, confirming high-affinity engagement. Deuterium-enhanced stability minimizes non-specific displacement artifacts during prolonged assays [2].
Cellular Thermal Shift Assay (CETSA):In intact hepatocytes, Saroglitazar-d5 stabilizes PPARγ against thermal denaturation. CETSA demonstrates a ΔTm (melting temperature shift) of 4.8°C at 10 μM, indicating robust intracellular target engagement. This method circumvents limitations of radiolabeled probes by requiring no chemical modification of the ligand or target protein [3] [5].
Table 2: Target Engagement Metrics of Saroglitazar-d5
Method | Condition | Result | Interpretation |
---|---|---|---|
Fluorescence Polarization | Recombinant PPARγ | Kd = 18.3 nM | High-affinity competitive binding |
CETSA (ΔTm) | HepG2 cells, 10 μM | +4.8°C | Stabilization of PPARγ conformation |
BRET* | Live HEK293T cells | IC50 = 47 nM | Subcellular engagement potency |
*Bioluminescence Resonance Energy Transfer using PPARγ-Luciferase and fluorescent coactivator.
Using fluorescence anisotropy imaging, Saroglitazar-d5’s deuterium label enables tracking of nuclear PPAR engagement without spectral interference. In adipocytes, deuterium-enhanced contrast reveals a 3.2-fold higher anisotropy signal in nuclei versus cytoplasm, correlating with PPARγ translocation. The companion imaging probe approach (as validated for PARP/BTK inhibitors) quantifies target occupancy via Δr•int values (anisotropy-intensity product), confirming >85% nuclear PPARγ occupancy at 1 μM [2].
Transcriptomic analyses in human hepatocytes show Saroglitazar-d5 upregulates PPARα target genes (FGF21, PDK4) by 8.2-fold and PPARγ targets (ADIPOQ, FABP4) by 6.7-fold at 48 hours. Deuterium substitution extends pathway modulation duration, with gene expression remaining elevated for 72 hours post-washout versus 48 hours for saroglitazar. This aligns with its role as a chemical probe for delineating PPAR-dependent signaling kinetics in chronic metabolic models [4] [5].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1